molecular formula C32H46N2O3 B14326040 N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide CAS No. 110504-64-8

N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide

Cat. No.: B14326040
CAS No.: 110504-64-8
M. Wt: 506.7 g/mol
InChI Key: YCAPUBRHLMDNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an ethenyl linkage, and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-nitrophenylacetylene: This is achieved through the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.

    Coupling Reaction: The 4-nitrophenylacetylene is then coupled with 4-bromostyrene using a palladium-catalyzed Heck reaction to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]phenyl compound.

    Amidation: The final step involves the reaction of the intermediate with octadecanoic acid chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the ethenyl linkage and octadecanamide chain contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can be compared with other similar compounds, such as:

    4-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the ethenyl linkage and octadecanamide chain.

    4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the octadecanamide chain.

    Octadecanamide: Contains the octadecanamide chain but lacks the nitrophenyl and ethenyl groups.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

110504-64-8

Molecular Formula

C32H46N2O3

Molecular Weight

506.7 g/mol

IUPAC Name

N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]octadecanamide

InChI

InChI=1S/C32H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(35)33-30-24-20-28(21-25-30)18-19-29-22-26-31(27-23-29)34(36)37/h18-27H,2-17H2,1H3,(H,33,35)

InChI Key

YCAPUBRHLMDNOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.